4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine
Overview
Description
The compound 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their analgesic, anti-inflammatory, and various other biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives has been reported using a three-component condensation reaction under solvent-free conditions, which is an efficient method yielding good to excellent product yields . Similarly, the synthesis of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, involves oxidative cyclization using copper acetate as a catalyst . These methods highlight the versatility and adaptability of pyrazole synthesis techniques.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse. For example, the molecular and supramolecular structures of certain isomers have been established by X-ray diffraction, revealing that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system, which is consistent with NMR shielding effects observed in solution . This perpendicular arrangement can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, 3-methyl-1-phenyl-2-pyrazoline-5-ones react with amines to yield substituted aminocyanomethylene derivatives, which can further cyclize to form azolylidene pyrazolones . These reactions demonstrate the reactivity of the pyrazole nucleus towards nucleophiles and the potential for generating a wide array of functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as bromo, methoxy, or nitro groups can affect the compound's melting point, solubility, and stability . The crystal structure analysis provides insights into the compound's solid-state properties, such as crystal system, space group, and unit cell parameters, which are essential for understanding the material's behavior and potential applications .
Scientific Research Applications
Nonlinear Optical Properties
4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (BPTBMPA) has been synthesized and characterized for its nonlinear optical properties. The negative HOMO and LUMO energies demonstrate its stable molecular structure, and the small energy gap indicates intramolecular charge transfer, crucial for nonlinear optical properties. Natural bond orbital analysis also suggests molecular charge transfer within BPTBMPA, making it a significant electron donor group (Ö. Tamer et al., 2016).
Antimicrobial Properties
A study on phenylpyrazole derivatives, including 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, found these compounds to exhibit notable antimicrobial properties. They have shown inhibitory effects against pathogenic yeast (Candida albicans) and molds like Aspergillus, suggesting potential as therapeutic antifungal agents. The presence of a bromoacetyl moiety on the pyrazole ring enhances these antimicrobial properties (A. Farag et al., 2008).
Chemical Reactivity and Tautomerism
The compound's reactivity and tautomerism have been explored, providing insights into its chemical behavior. Studies have shown that 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine and similar compounds can exist in different tautomeric forms, influencing their reactivity and potential applications in chemical synthesis (V. Deneva et al., 2019).
Catalysis in Organic Synthesis
This compound has been used as a precursor in the synthesis of various heterocyclic compounds. Its utility in organic synthesis, particularly in reactions catalyzed by acidic ionic liquids, demonstrates its versatility in chemical synthesis (Yiming Ren et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-bromo-5-methyl-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUGDEKPCNCMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402093 | |
Record name | 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
69464-98-8 | |
Record name | 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-4-bromo-3-methyl-1-phenylpyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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